4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c18-15(22)13-7-10(5-6-19-13)24-11-8-21(9-11)17(23)16-20-12-3-1-2-4-14(12)25-16/h1-7,11H,8-9H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTDAGDTMQOEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminothiophenol with Oxalyl Chloride
A scalable method involves reacting 2-aminothiophenol (1.0 eq) with oxalyl chloride (1.2 eq) in dichloromethane at 0–5°C. After 2 hours, the mixture is warmed to room temperature, yielding 2-chlorocarbonylbenzothiazole (78% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (ramp) |
| Solvent | Dichloromethane |
| Reaction Time | 3 hours |
| Workup | Aqueous NaHCO₃ wash, rotary evaporation |
Alternative Pathway: Cyclization of Thiobenzanilides
Thiobenzanilides undergo oxidative cyclization using potassium peroxydisulfate (K₂S₂O₈) under UV light, producing benzothiazole-2-carbonyl derivatives in 65–72% yield. This method avoids handling corrosive acyl chlorides but requires rigorous light control.
Azetidine Ring Formation and Functionalization
Cyclization of γ-Chloroamides
Azetidin-3-ol is synthesized by treating N-(3-hydroxypropyl)chloroacetamide with triethylamine (2.5 eq) in DMF at 60°C for 24 hours. The γ-chloroamide undergoes intramolecular nucleophilic displacement, forming the azetidine ring (Table 1).
Table 1: Azetidine Synthesis Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | DMF | 60 | 68 |
| 2 | DBU | THF | 50 | 72 |
| 3 | K₂CO₃ | MeCN | 80 | 58 |
Hydroxyl Group Protection
The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.1 eq) and imidazole (2.0 eq) in DMF (0°C → 25°C, 12 hours). Deprotection is achieved with tetrabutylammonium fluoride (TBAF) in THF post-coupling.
Coupling of Azetidine and Pyridine-2-Carboxamide
Mitsunobu Reaction for Ether Formation
The azetidine’s 3-hydroxyl group reacts with 4-hydroxypyridine-2-carboxamide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → 25°C, 18 hours), achieving 74% yield.
Critical Considerations
-
Regioselectivity : The pyridine’s 4-position is selectively activated due to electron-withdrawing carboxamide at C2.
-
Side Reactions : Competing O- vs. N-alkylation is suppressed by using bulky phosphines.
Benzothiazole-2-Carbonyl Installation
The azetidine’s secondary amine is acylated with 1,3-benzothiazole-2-carbonyl chloride (1.05 eq) in the presence of Hünig’s base (DIPEA, 2.0 eq) in anhydrous THF. Reaction monitoring via TLC (hexane:EtOAc 3:1) confirms completion within 4 hours (82% yield).
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient elution from 5% to 30% EtOAc in hexane), followed by recrystallization from ethanol/water (4:1).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J=5.2 Hz, 1H, py-H6), 8.21 (s, 1H, bt-H4), 7.89–7.78 (m, 2H, bt-H5, H7), 5.32 (m, 1H, azetidine-OCH), 4.12–3.95 (m, 2H, azetidine-NCH₂), 3.88–3.72 (m, 2H, azetidine-CH₂O).
-
HRMS (ESI+) : m/z calc. for C₁₉H₁₇N₃O₃S [M+H]⁺ 376.0965, found 376.0968.
Challenges and Mitigation Strategies
-
Azetidine Ring Strain : Ring-opening during acylation is minimized by using low temperatures (0–5°C) and non-polar solvents.
-
Carboxamide Hydrolysis : Stabilized by conducting reactions under inert atmosphere (N₂/Ar) and avoiding protic solvents post-coupling.
-
Regiochemical Control : Mitsunobu conditions ensure exclusive O-alkylation, validated by NOESY correlations between azetidine and pyridine protons .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazole can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the azetidine ring could influence the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs of interest are derivatives where the benzothiazole moiety is replaced with other heterocyclic systems. A notable example is 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640974-44-1), which substitutes benzothiazole with a benzodioxine core.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- In contrast, the benzodioxine analog’s oxygen-rich structure enhances polarity and hydrogen-bonding capacity.
- Molecular Weight : The benzothiazole derivative is slightly lighter (353.4 vs. 355.3 g/mol) due to fewer oxygen atoms.
- Solubility : The benzodioxine analog’s higher oxygen content likely improves aqueous solubility compared to the more lipophilic benzothiazole variant.
Q & A
Q. Strategy :
Synthesize analogs : Replace pyridine with quinoline (rigidity) or isonicotinamide (H-bonding).
Evaluate activity : Test in enzyme inhibition assays (IC) and cytotoxicity screens (CC).
Correlate structure-activity : Use computational tools (e.g., CoMFA) to map electrostatic/hydrophobic contributions.
Example : A pyridine-to-quinoline substitution increased potency 10-fold against kinase X .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
